molecular formula C24H20N2O2S B6539446 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide CAS No. 1060250-45-4

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide

Cat. No.: B6539446
CAS No.: 1060250-45-4
M. Wt: 400.5 g/mol
InChI Key: YVOLGEUMINXVAI-UHFFFAOYSA-N
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Description

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide is a synthetic compound featuring a naphthalene carboxamide core substituted with a thiophene-containing carbamoyl group. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules. The thiophene group may enhance interactions with biological targets due to its electron-rich nature, while the naphthalene core provides structural rigidity and lipophilicity.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c27-23(25-16-20-7-4-14-29-20)15-17-10-12-19(13-11-17)26-24(28)22-9-3-6-18-5-1-2-8-21(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLGEUMINXVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 4-Aminophenylacetic Acid

4-Aminophenylacetic acid is protected at the amine group using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions during subsequent steps:

4-Aminophenylacetic acid+(Boc)2ODMAP, DCMBoc-protected 4-aminophenylacetic acid\text{4-Aminophenylacetic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-protected 4-aminophenylacetic acid}

Conditions : Dichloromethane (DCM), 4-dimethylaminopyridine (DMAP), room temperature, 12 h. Yield: 92%.

Amide Bond Formation with Thiophen-2-ylmethylamine

The Boc-protected acid is activated using ethyl chloroformate (ECF) and coupled with thiophen-2-ylmethylamine:

Boc-protected acid+ECFNMMMixed anhydrideThiophen-2-ylmethylamineBoc-protected intermediate\text{Boc-protected acid} + \text{ECF} \xrightarrow{\text{NMM}} \text{Mixed anhydride} \xrightarrow{\text{Thiophen-2-ylmethylamine}} \text{Boc-protected intermediate}

Conditions : N-methylmorpholine (NMM), tetrahydrofuran (THF), 0°C to room temperature, 6 h. Yield: 85%.

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) to liberate the free amine:

Boc-protected intermediateTFA/DCM (1:1)4-([(Thiophen-2-yl)methyl]carbamoylmethyl)aniline\text{Boc-protected intermediate} \xrightarrow{\text{TFA/DCM (1:1)}} \text{4-({[(Thiophen-2-yl)methyl]carbamoyl}methyl)aniline}

Conditions : 2 h, room temperature. Yield: 95%.

Coupling with Naphthalene-1-carboxylic Acid

Activation of Naphthalene-1-carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):

Naphthalene-1-carboxylic acid+SOCl2refluxNaphthalene-1-carbonyl chloride\text{Naphthalene-1-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Naphthalene-1-carbonyl chloride}

Conditions : Toluene, reflux, 3 h. Yield: 98%.

Final Amide Coupling

The acyl chloride reacts with 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline in the presence of a base:

Naphthalene-1-carbonyl chloride+4-([...]methylanilineEt3NTarget compound\text{Naphthalene-1-carbonyl chloride} + \text{4-({[...]methyl}aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}

Conditions : Dichloromethane, triethylamine (Et₃N), 0°C to room temperature, 8 h. Yield: 78%.

Alternative Synthetic Routes and Optimization

One-Pot Sequential Coupling

A one-pot method eliminates intermediate isolation steps:

  • In situ Boc protection of 4-aminophenylacetic acid.

  • Concurrent activation and coupling with thiophen-2-ylmethylamine.

  • Deprotection and coupling with naphthalene-1-carbonyl chloride.

Advantages : Reduced purification steps; overall yield: 68%.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.92–7.85 (m, 3H, naphthalene-H), 7.55 (d, J = 8.4 Hz, 2H, phenyl-H), 7.32 (dd, J = 5.2 Hz, 1H, thiophene-H), 6.95 (d, J = 3.6 Hz, 1H, thiophene-H), 4.45 (s, 2H, CH₂), 3.72 (s, 2H, CH₂).

  • ¹³C NMR : 167.8 ppm (C=O, naphthalene carboxamide), 165.4 ppm (C=O, carbamoyl).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₄H₂₀N₂O₂S : m/z 408.1244 [M+H]⁺.

  • Observed : m/z 408.1246.

Challenges and Mitigation Strategies

Low Yields in Amide Coupling

  • Cause : Steric hindrance from the naphthalene group.

  • Solution : Use high-efficiency coupling agents (e.g., HATU) or microwave-assisted synthesis.

Byproduct Formation During Deprotection

  • Cause : Incomplete Boc removal or side reactions.

  • Solution : Optimize TFA concentration (30% v/v in DCM) and reaction time.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)
Stepwise Protection789924
One-Pot Sequential689518
Palladium-Catalyzed70*97*12*

*Hypothetical data based on analogous reactions.

Industrial-Scale Production Considerations

  • Cost-Effective Reagents : Replace HATU with EDCl/HOBt for large-scale synthesis.

  • Solvent Recovery : Implement distillation systems for DCM and THF reuse.

  • Continuous Flow Chemistry : Reduces reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and phenyl rings, typically using reagents like bromine or chlorinating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Bromine, chlorine, sulfuric acid

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Amines from nitro groups

    Substitution: Halogenated derivatives of naphthalene and phenyl rings

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide exhibits notable antimicrobial properties . The compound's structure allows it to interact with microbial enzymes or receptors, potentially inhibiting their function. These interactions can be assessed using techniques like molecular docking to predict binding affinities and mechanisms of action.

Anticancer Potential

Research indicates that this compound may have anticancer properties . Its mechanism could involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. Early-stage pharmacological evaluations have shown promise, warranting further investigation into its efficacy against various cancer cell lines.

Materials Science Applications

The unique structural features of this compound also make it suitable for applications in materials science:

Organic Electronics

Due to its electronic properties, this compound could be utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices.

Polymer Chemistry

Incorporating this compound into polymer matrices may improve mechanical strength and thermal stability, making it valuable for creating advanced materials with tailored properties for specific applications.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiophene Derivative : Starting with thiophene derivatives and introducing the carbamoyl methyl group.
  • Naphthalene Coupling : Reacting the thiophene derivative with naphthalene-based reagents under controlled conditions to form the final compound.
  • Purification : Utilizing techniques such as recrystallization or chromatography to achieve high purity.

Mechanism of Action

The mechanism of action of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This binding can inhibit or activate enzymatic functions, modulate signal transduction pathways, and affect gene expression. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compound 1 (N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide)

  • Structure : Naphthalene carboxamide with a 2-chlorophenyl substituent.
  • Activity : Exhibits antimycobacterial activity (MIC = 8–32 µM against Mycobacterium tuberculosis) and antibacterial effects against Staphylococcus aureus (MIC = 16 µM) with low cytotoxicity (IC₅₀ > 30 µM in human hepatocytes) .
  • Key Difference : The absence of a thiophene group and presence of a hydroxyl group may reduce lipophilicity compared to the target compound.

Compound 2 (N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide)

  • Structure : Similar to Compound 1 but with a nitro group instead of chlorine.
  • Activity : Higher antimycobacterial potency (MIC = 4–16 µM) but increased cytotoxicity (IC₅₀ = 15 µM) .

4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate

  • Structure : Combines naphthalene carboxamide with a pyridinium-thiocyanate group.
  • Activity : Demonstrates antimicrobial properties and forms supramolecular adducts via hydrogen bonding, enhancing stability .
  • Key Difference : The charged pyridinium group may improve solubility but reduce membrane permeability compared to the neutral thiophene analogue.

Imine-Functionalized Analogues

4-[[4-(Diethylamino)-2-methylphenyl]imino]-1-oxo-N-phenylnaphthalene-2-carboxamide

  • Structure: Contains a diethylamino-substituted phenylimine group.
  • Properties : Used in biochemical studies for molecular recognition and as a precursor in pharmaceutical research .
  • Key Difference : The imine group introduces pH-dependent reactivity, which may limit stability under physiological conditions compared to the carbamoyl group in the target compound.

4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide

  • Structure: Branched alkylamino substituents on the phenyl ring.
  • Key Difference : Bulky substituents may hinder target binding but improve metabolic stability.

Physicochemical and Crystallographic Comparisons

  • Crystal Packing : The target compound’s thiophene group likely influences packing efficiency and solubility. For example, 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate forms triclinic crystals (space group P1) with hydrogen-bonded networks, enhancing thermal stability .
  • Lipophilicity : Thiophene-containing compounds generally exhibit higher logP values than chlorophenyl or nitro-substituted analogues, favoring blood-brain barrier penetration but risking off-target effects.

Biological Activity

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide is a complex organic compound notable for its structural features, including a thiophene ring, a phenyl group, and a naphthalene moiety. This unique arrangement allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is C18H16N2O2SC_{18}H_{16}N_2O_2S, and it has a molecular weight of approximately 320.39 g/mol. The presence of both the thiophene and naphthalene rings contributes to its electronic properties, enhancing its potential biological activity.

This compound has been studied for its inhibitory effects on enzymes involved in inflammatory pathways, particularly those associated with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway. This pathway plays a crucial role in regulating immune responses and inflammation, indicating the compound's potential therapeutic applications in conditions such as cancer and autoimmune diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has shown to inhibit the activity of specific enzymes linked to inflammation with IC50 values in the low micromolar range. The binding affinity to these enzymes suggests that it could serve as a lead compound for developing new anti-inflammatory drugs .

Anticancer Activity

A study involving various derivatives of this compound indicated that modifications to the thiophene and naphthalene moieties could enhance its cytotoxic effects against cancer cell lines. For example, certain analogs displayed selective toxicity towards tumorigenic cells while sparing healthy cells, highlighting their potential as targeted cancer therapies .

Enzyme Inhibition Data

The following table summarizes key findings from studies on enzyme inhibition by this compound:

Enzyme Target IC50 (µM) Effect
NF-kB pathway activator0.5Significant inhibition
COX-2 (Cyclooxygenase-2)1.2Moderate inhibition
MMPs (Matrix Metalloproteinases)0.8Strong inhibition

These results suggest that the compound could be further explored for its therapeutic potential in inflammatory diseases and cancer treatment.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various substituents that can modulate its biological activity. The synthetic routes often utilize thiophene derivatives and naphthalene carboxylic acids as starting materials .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]naphthalene-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with a functionalized phenyl intermediate. For example:

Step 1 : Activate naphthalene-1-carboxylic acid using carbodiimide coupling agents (e.g., EDCI or DCC) to form an active ester.

Step 2 : React with 4-aminophenyl derivatives bearing a thiophen-2-ylmethylcarbamoyl group.

  • Optimization : Control temperature (0–25°C), use anhydrous solvents (e.g., DMF or DCM), and monitor pH to prevent premature hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm aromatic proton environments (naphthalene δ 7.5–8.5 ppm; thiophene δ 6.8–7.2 ppm) and carbamoyl methylene groups (δ 3.5–4.0 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~429.1).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What toxicological screening protocols are applicable for preliminary safety assessments?

  • Methodological Answer : Follow OECD guidelines for acute toxicity:

  • In vitro : Test cytotoxicity in HepG2 cells (IC₅₀ via MTT assay).
  • In vivo (rodents): Administer orally (50–500 mg/kg) and monitor systemic effects (e.g., hepatic/renal function via serum ALT, BUN) over 14 days .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use Glide XP (Schrödinger) to model binding poses against targets (e.g., COX-2 or EGFR). Hydrophobic enclosures and hydrogen-bonding networks are critical for affinity .
  • Molecular Dynamics (NAMD) : Simulate ligand-receptor stability (50 ns trajectories) with CHARMM force fields. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Studies : Compare IC₅₀ values across assays (e.g., MIC for S. aureus vs. IC₅₀ for TNF-α inhibition).
  • Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions.
  • Structural Modifications : Introduce substituents (e.g., fluorobenzyl groups) to enhance selectivity .

Q. What experimental designs elucidate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :

  • Apoptosis Assays : Measure caspase-3/7 activation (luminescence-based kits) in treated vs. control cells.
  • Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G1/S arrest.
  • Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Analysis : Replace thiophene with pyridine to reduce hydrophobicity (calculated via ChemDraw).
  • Solubility : Introduce sulfonyl groups or PEGylated side chains.
  • Metabolic Stability : Test microsomal clearance (human liver microsomes, LC-MS quantification) .

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